![molecular formula C14H28N2O2 B14313293 3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] CAS No. 114288-54-9](/img/structure/B14313293.png)
3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is a chemical compound known for its unique structure and properties It consists of two oxazolidine rings connected by an ethane-1,2-diyl bridge, with each oxazolidine ring substituted with a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] typically involves the reaction of ethane-1,2-diamine with isopropyl oxazolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are used to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazolidinone derivatives
Reduction: Amine derivatives
Substitution: Substituted oxazolidine derivatives
Aplicaciones Científicas De Investigación
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine)
- 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-
- Diethylene glycol bis(3-aminopropyl) ether
Uniqueness
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is unique due to its specific structural features, such as the presence of two oxazolidine rings and the ethane-1,2-diyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds.
Propiedades
Número CAS |
114288-54-9 |
|---|---|
Fórmula molecular |
C14H28N2O2 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
2-propan-2-yl-3-[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidine |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)13-15(7-9-17-13)5-6-16-8-10-18-14(16)12(3)4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
FPBONEQJSPYCEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1N(CCO1)CCN2CCOC2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


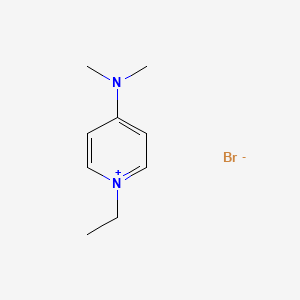
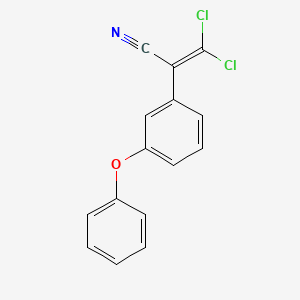
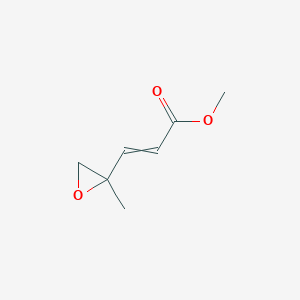
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)


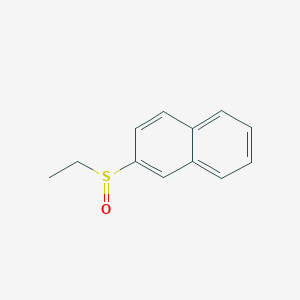


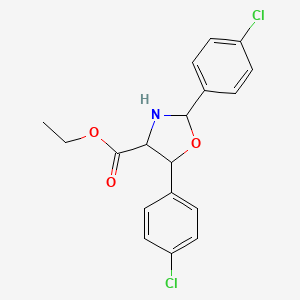

![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
